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molecular formula C8H9NO B2839128 4-Amino-1,3-dihydroisobenzofuran CAS No. 98475-10-6

4-Amino-1,3-dihydroisobenzofuran

Cat. No. B2839128
M. Wt: 135.166
InChI Key: QYLMUORJBFEXRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06093838

Procedure details

Nitration of the 1,3-dihydro-iso-benzofuran derivatives of Formula 17 provides the 1,3-dihydro-4-nitro-iso-benzofuran compounds of Formula 18. The nitro compounds of Formula 18 are reduced with hydrogen on a suitable catalyst, such as palladium, to give the 1,3-dihydro-4-amino-iso-benzofuran compounds of Formula 19.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Formula 18
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:12]=[CH:11][CH:10]=[C:9]2[C:5]=1[CH2:6][O:7][CH2:8]2)([O-])=O.[H][H]>[Pd]>[NH2:1][C:4]1[CH:12]=[CH:11][CH:10]=[C:9]2[C:5]=1[CH2:6][O:7][CH2:8]2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=C2COCC2=CC=C1
Step Two
Name
Formula 18
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=C2COCC2=CC=C1
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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